molecular formula C18H24N6O2S B6787983 N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide

Cat. No.: B6787983
M. Wt: 388.5 g/mol
InChI Key: NISQDZZAIZDTJQ-UHFFFAOYSA-N
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Description

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a piperidine ring, and a thiophene moiety, making it a versatile candidate for research in medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2S/c1-22-7-6-16(18(22)26)23-8-4-13(5-9-23)19-17(25)15-12-24(21-20-15)11-14-3-2-10-27-14/h2-3,10,12-13,16H,4-9,11H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISQDZZAIZDTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N2CCC(CC2)NC(=O)C3=CN(N=N3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The piperidine ring can be introduced via a nucleophilic substitution reaction, followed by the incorporation of the thiophene moiety through a coupling reaction. The final step often involves the formation of the carboxamide group under mild conditions to avoid degradation of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The piperidine and thiophene moieties contribute to the compound’s overall binding affinity and specificity. This compound may affect various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide: shares structural similarities with other triazole-containing compounds, such as:

Uniqueness

The unique combination of the triazole, piperidine, and thiophene rings in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

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